molecular formula C24H20FN3O2S2 B2883376 2-{[4-(4-fluorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide CAS No. 496968-78-6

2-{[4-(4-fluorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2883376
CAS No.: 496968-78-6
M. Wt: 465.56
InChI Key: OWFOTKCTWUEGMA-UHFFFAOYSA-N
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Description

2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide is a complex organic compound that belongs to the class of benzothiopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydrobenzothiopyrimidine core, and a phenylacetamide moiety

Preparation Methods

The synthesis of 2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiopyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the benzothiopyrimidine core. This can be achieved through a series of condensation reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound as the reagent.

    Attachment of the Phenylacetamide Moiety: The final step involves the attachment of the phenylacetamide group through an amide bond formation reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide can be compared with other benzothiopyrimidine derivatives, such as:

  • 2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
  • 2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
  • 2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide

These compounds share a similar core structure but differ in the substituents on the aromatic rings

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S2/c25-15-10-12-17(13-11-15)28-23(30)21-18-8-4-5-9-19(18)32-22(21)27-24(28)31-14-20(29)26-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFOTKCTWUEGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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